Author: BenchChem Technical Support Team. Date: November 2025
Application Note and Protocol
Introduction
Nigrosin staining is a simple, rapid, and effective negative staining technique used in microbiology and cell biology to visualize the morphology and determine the size of various cells. This method is particularly advantageous for observing delicate structures and for cells that are difficult to stain with traditional positive staining methods. Unlike positive stains that color the cells directly, nigrosin, an acidic stain, colors the background, leaving the cells unstained and visible as bright, clear outlines against a dark backdrop.[1][2] This is because the negatively charged chromogen of the nigrosin dye is repelled by the negatively charged surface of most cells.[3] A key benefit of this technique is that it does not require heat fixation, thus preserving the natural size and shape of the cells and minimizing distortion.[2][3]
This application note provides a detailed protocol for Nigrosin staining applicable to a variety of cell types, including bacteria, yeast, and mammalian cells. It also outlines methods for quantitative analysis of cell morphology and size from stained images.
Principle of Nigrosin Staining
Nigrosin staining operates on the principle of negative or indirect staining. The key components of this principle are:
-
Acidic Stain: Nigrosin is an acidic dye, meaning its chromogen (the colored portion of the dye molecule) carries a negative charge.[3]
-
Cell Surface Charge: The surfaces of most biological cells, including bacteria and other cell types, are also negatively charged.
-
Electrostatic Repulsion: Due to the like charges, the negatively charged nigrosin stain is repelled by the negatively charged cell surface and does not penetrate the cell.[3]
-
Background Staining: Consequently, the stain colors the surrounding background of the slide, creating a dark field.
-
Visualization: The unstained cells appear as clear, bright objects against the dark background, allowing for the clear visualization of their morphology, size, and arrangement.[1]
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Applications
Nigrosin staining is a versatile technique with a broad range of applications in research, diagnostics, and drug development, including:
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Bacterial Morphology: Ideal for observing the true shape, size, and arrangement of bacteria, especially for species that are difficult to stain, such as spirilla.[3]
-
Yeast and Fungi: Used to visualize the capsule of fungi like Cryptococcus neoformans, which appears as a clear halo around the yeast cell.[1][4]
-
Cell Viability (in combination with Eosin): The Eosin-Nigrosin staining method is widely used to assess sperm viability. Live sperm exclude the eosin stain and appear white against the dark nigrosin background, while dead sperm with compromised membranes take up the eosin and appear pink or red.[5][6]
-
Mammalian Cells: Can be adapted for observing the morphology and size of cultured mammalian cells.
-
Plant Protoplasts: Useful for assessing the viability and morphology of plant protoplasts.
Data Presentation
The following table summarizes typical Nigrosin concentrations used for different cell types and applications.
| Cell Type/Application | Nigrosin Concentration (w/v) | Co-stain (if applicable) | Purpose | Reference(s) |
| Bacteria | 10% | N/A | Morphology and size determination | [1] |
| Yeast (Cryptococcus neoformans) | 10% | N/A | Capsule visualization | [4] |
| Spermatozoa | 10% | 0.5% - 5% Eosin Y | Viability and morphology assessment | [7] |
| Fungal Spores | 10% | N/A | Morphology and size determination | [4] |
Experimental Protocols
Materials and Reagents
-
Nigrosin (water-soluble)
-
Distilled water or phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Inoculating loop or micropipette
-
Cell culture of interest (bacterial, yeast, mammalian, etc.)
-
(Optional) Eosin Y for viability staining
-
Microscope with bright-field optics (and oil immersion lens for bacteria)
Preparation of 10% (w/v) Nigrosin Staining Solution
-
Weigh 10 grams of water-soluble Nigrosin powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Gently heat the solution to approximately 50°C to aid in dissolution.[8]
-
Allow the solution to cool to room temperature.
-
(Optional) Add 0.5 mL of formalin as a preservative.[1]
-
Store the solution in a tightly capped bottle at room temperature, away from direct light.[1]
Protocol 1: Nigrosin Staining of Bacteria
-
Place a small drop of 10% Nigrosin solution near one end of a clean microscope slide.
-
Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of Nigrosin and mix gently.
-
Take a second clean slide (the "spreader" slide) and hold it at a 45-degree angle to the first slide. Touch the edge of the spreader slide to the drop of the cell-stain mixture, allowing the drop to spread along the edge of the spreader slide.
-
Push the spreader slide smoothly and quickly across the first slide to create a thin smear. The smear should have a "feathered" edge.
-
Allow the smear to air dry completely. Do not heat fix.
-
Examine the slide under the microscope, starting with a lower power objective and progressing to the oil immersion lens (100x) for detailed observation of bacterial morphology.
Protocol 2: Nigrosin Staining for Yeast Capsule (Cryptococcus neoformans)
-
If using a cerebrospinal fluid (CSF) sample, centrifuge the sample to concentrate the cells.
-
Place a drop of the CSF sediment or a loopful of yeast culture on a clean microscope slide.
-
Add a drop of 10% Nigrosin solution to the sample on the slide and mix gently with a sterile loop or pipette tip.[4]
-
Place a coverslip over the mixture, being careful to avoid air bubbles.
-
Examine the slide under the microscope using 10x and 40x objectives. The yeast cells will appear as clear circles with a distinct halo (the capsule) against a dark background.[4]
Protocol 3: Eosin-Nigrosin Staining for Sperm Viability
-
Place a drop of fresh semen sample on a clean microscope slide.
-
Add two drops of 1% aqueous Eosin Y solution and mix for about 30 seconds.
-
Add three drops of 10% aqueous Nigrosin solution and mix gently.[7]
-
Create a thin smear using a spreader slide.
-
Allow the smear to air dry completely.
-
Examine the slide under a bright-field microscope at 40x or 100x magnification.
-
Count at least 200 spermatozoa. Live sperm will have unstained (white or light pink) heads, while dead sperm will have pink or red heads against the dark nigrosin background.[5][6]
Quantitative Analysis of Cell Size
Microscopic images of Nigrosin-stained cells can be used for quantitative analysis of cell size and morphology using image analysis software such as ImageJ or Fiji.
Image Acquisition
Image Analysis Workflow using ImageJ/Fiji
-
Open the Image: Launch ImageJ/Fiji and open the captured image file.
-
Set the Scale:
-
Open an image of the stage micrometer taken at the same magnification.
-
Use the "Straight Line" tool to draw a line along a known distance on the micrometer scale.
-
Go to "Analyze" > "Set Scale".
-
Enter the "Known distance" and "Unit of length" (e.g., micrometers) in the dialog box.
-
Check "Global" to apply this scale to all subsequent images.
-
Image Processing (if necessary):
-
Convert the image to 8-bit grayscale ("Image" > "Type" > "8-bit").
-
Adjust the threshold to create a binary image where the cells are black and the background is white ("Image" > "Adjust" > "Threshold").
-
Analyze Particles:
-
Go to "Analyze" > "Analyze Particles".
-
Set the desired size range (in square units of the calibrated scale) to exclude debris and artifacts.
-
Choose the desired measurements from the "Set Measurements" option ("Analyze" > "Set Measurements"), such as Area, Perimeter, Feret's Diameter (for maximum diameter), etc.
-
Select "Display results" and "Summarize".
-
Click "OK" to run the analysis.
-
Data Interpretation: The results table will provide the measurements for each individual cell. This data can be exported to a spreadsheet program for further statistical analysis, such as calculating the mean cell diameter, size distribution, and other morphological parameters.
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Conclusion
Nigrosin staining is a fundamental and valuable technique for the rapid assessment of cell morphology and size. Its simplicity, coupled with the ability to visualize cells in their natural state without heat-induced artifacts, makes it an indispensable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and quantitative analysis workflows presented in this application note, users can obtain reliable and reproducible data for a wide range of cell types.
References